molecular formula C28H23N5O2 B10902088 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide

Cat. No.: B10902088
M. Wt: 461.5 g/mol
InChI Key: ZPXPQIBNZPURNG-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or nitriles.

    Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Azides, nitriles.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide exerts its effects involves multiple pathways:

    Antimicrobial Action: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    8-Hydroxyquinoline: Another key building block used in the synthesis.

    Hydrazones: Compounds with similar hydrazide functional groups.

Uniqueness

N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide is unique due to its combination of a pyrazole ring and a quinoline moiety, which imparts distinct biological activities not commonly found in other similar compounds. This structural uniqueness allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C28H23N5O2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-quinolin-8-yloxypropanamide

InChI

InChI=1S/C28H23N5O2/c1-20(35-25-16-8-12-22-13-9-17-29-27(22)25)28(34)31-30-18-23-19-33(24-14-6-3-7-15-24)32-26(23)21-10-4-2-5-11-21/h2-20H,1H3,(H,31,34)/b30-18+

InChI Key

ZPXPQIBNZPURNG-UXHLAJHPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5

Canonical SMILES

CC(C(=O)NN=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.